Engineering 3D Chemical Space: A Technical Guide to the Structure, Synthesis, and Application of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Engineering 3D Chemical Space: A Technical Guide to the Structure, Synthesis, and Application of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Executive Summary
In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target toxicity, and high metabolic clearance[1]. As a Senior Application Scientist, I have observed the paradigm shift toward incorporating three-dimensional, sp³-rich saturated bioisosteres to circumvent these liabilities[2]. Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a highly privileged core[3].
Specifically, 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid (CAS: 219561-09-8) represents a conformationally locked, multifunctional building block[4]. By providing two orthogonal carboxylic acid exit vectors at the bridgehead positions alongside a secondary amine, this molecule serves as an exceptional rigid linker for PROTACs, a dipeptide surrogate, and a highly soluble bioisostere for para-substituted benzenes[5]. This whitepaper provides a comprehensive technical breakdown of its structural properties, synthesis logic, and integration protocols.
Structural and Physicochemical Profiling
The architectural brilliance of 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid lies in its bridged bicyclic strain and high fraction of sp³ carbons (Fsp³ = 1.0)[1]. Unlike all-carbon bicyclo[1.1.1]pentanes (BCPs), the inclusion of the nitrogen atom at position 2 introduces a critical hydrogen-bond donor/acceptor site, which drastically lowers lipophilicity (logP) and improves metabolic stability against CYP450 enzymes[2],[3].
The 1,4-dicarboxylic acid substitution dictates that the exit vectors project away from the core in a linear, yet geometrically distinct manner compared to a flat benzene ring. This precise 3D vector alignment allows the molecule to mimic the spatial arrangement of a para-substituted phenyl ring while occupying a larger, more spherical volume[1].
Table 1: Chemical Identifiers
| Property | Specification |
| Product Name | 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid |
| CAS Number | 219561-09-8[4] |
| Molecular Formula | C₇H₉NO₄[4] |
| Molecular Weight | 171.15 g/mol [6] |
| SMILES | O=C(O)C12CNC(C(=O)O)(C1)C2[6] |
Table 2: Comparative Physicochemical Profile
| Parameter | p-Benzene (Flat) | Bicyclo[1.1.1]pentane (BCP) | 2-Aza-BCH Core |
| Fsp³ Fraction | 0.00 | 1.00 | 1.00 |
| 3D Character | Planar (2D) | Spherical (3D) | Spherical (3D) |
| H-Bond Acceptors | 0 | 0 | 1 (Nitrogen) |
| Typical ΔlogP | Baseline | -0.5 to -1.0 | -1.5 to -2.0 |
| Metabolic Liability | High (Oxidation) | Low | Very Low |
Mechanistic Synthesis Workflows
Historically, the synthesis of aza-BCH systems relied on low-yielding photochemical [2+2] cycloadditions or complex cyclobutane ring closures[7],[3]. However, modern scalable synthesis leverages the inherent strain energy of bicyclo[1.1.0]butanes (BCBs) .
Causality in Synthesis: The conversion of BCBs to aza-BCHs via an enantioselective zinc-catalyzed (3+2) cycloaddition with imines is driven by the release of ring strain (~65 kcal/mol) from the BCB precursor[2]. The zinc catalyst is not merely an accelerator; it plays a critical structural role by coordinating the imine nitrogen and the BCB, stabilizing the transition state to enforce high diastereoselectivity and enantioselectivity[2]. Subsequent oxidative cleavage and deprotection yield the 1,4-dicarboxylic acid derivative.
Figure 1: Synthetic logic for 2-azabicyclo[2.1.1]hexane cores via (3+2) cycloaddition.
Experimental Protocol: Bis-Amide Functionalization (Self-Validating System)
Integrating 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid into a target molecule (e.g., a PROTAC linker) requires overcoming significant steric hindrance. The carboxylates at C1 and C4 are attached to quaternary bridgehead carbons, making them highly resistant to standard nucleophilic attack.
System Causality: Traditional carbodiimide chemistry (EDC/HOBt) fails here because the formation of the O-acylisourea intermediate is too slow, leading to reagent hydrolysis. Instead, this protocol mandates the use of COMU (a uronium-based reagent). The electron-withdrawing morpholino group in COMU drives the rapid formation of a highly reactive acylium-like intermediate, bypassing the steric blockade.
Step-by-Step Methodology
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Pre-activation:
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Dissolve 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert N₂ atmosphere.
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Add COMU (2.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir at 40°C for 15 minutes.
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Self-Validating Checkpoint 1 (IPC):
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Action: Analyze a 5 µL aliquot via UPLC-MS.
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Validation: The presence of the active ester mass confirms successful pre-activation. If the starting diacid persists (>15% AUC), the system is self-corrected by adding 0.5 eq of HOAt to catalyze the esterification. Proceed only when conversion is >95%.
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Amine Coupling:
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Introduce the target primary amine (2.5 eq) dropwise to the activated mixture. Elevate the temperature to 60°C to provide the necessary kinetic energy for the nucleophile to attack the sterically hindered bridgehead carbonyl.
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Stir for 4 hours.
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Self-Validating Checkpoint 2 (Reaction Completion):
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Action: Perform a Kaiser test (if using solid-phase) or TLC/LC-MS (solution phase).
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Validation: Disappearance of the primary amine mass and emergence of the bis-amide product mass.
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Workup & Isolation:
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Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, followed by brine, to remove excess DIPEA and COMU byproducts. Dry over Na₂SO₄ and concentrate in vacuo.
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Applications in Next-Generation Drug Design
The utility of the 2-azabicyclo[2.1.1]hexane core extends far beyond simple bioisosterism. In the development of Ligand-Directed Degraders (LDDs) and PROTACs, the linker's conformational rigidity is paramount[5]. Flexible PEG or alkyl chains often collapse in aqueous media due to hydrophobic effects, preventing the formation of the necessary ternary complex between the target protein and the E3 ligase.
By embedding the 1,4-dicarboxylic acid derivative into the linker, medicinal chemists force the molecule into an extended, rigid conformation. Furthermore, skeletal editing approaches can seamlessly convert these aza-BCH frameworks into bridge-functionalized bicyclo[1.1.1]pentanes (BCPs) via nitrogen-deleting single-atom edits, allowing for rapid interpolation across chemical space[3].
Figure 2: Pharmacokinetic logic tree detailing ADME improvements via aza-BCH scaffold hopping.
References
- Title: Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)
- Title: A New Synthesis of 2-Azabicyclo[2.1.
- Title: Preparation of 2-Azabicyclo[2.1.
- Title: 2-azabicyclo[2.1.
- Title: 2-azabicyclo[2.1.
- Title: Three-dimensional saturated C(sp3)
- Title: Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.
- Title: Discovery of an Azabicyclo[2.1.
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS#: 219561-09-8 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid 97% | CAS: 219561-09-8 | AChemBlock [achemblock.com]
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